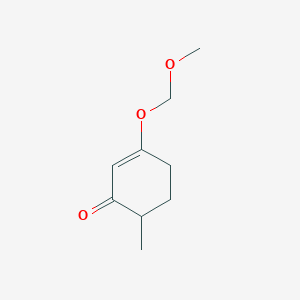
2-Cyclohexen-1-one, 3-(methoxymethoxy)-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 3-(methoxymethoxy)-6-methyl- is an organic compound with a unique structure that includes a cyclohexene ring with a ketone group and methoxymethoxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-(methoxymethoxy)-6-methyl- typically involves the reaction of 2-Cyclohexen-1-one with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the methoxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-(methoxymethoxy)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Cyclohexen-1-one, 3-(methoxymethoxy)-6-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 3-(methoxymethoxy)-6-methyl- involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the methoxymethoxy group can undergo hydrolysis under acidic or basic conditions. These interactions can affect the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one: Lacks the methoxymethoxy and methyl substituents, making it less reactive in certain conditions.
3-Methyl-2-cyclohexen-1-one: Similar structure but without the methoxymethoxy group.
3-Ethoxy-2-cyclohexen-1-one: Contains an ethoxy group instead of methoxymethoxy.
Uniqueness
2-Cyclohexen-1-one, 3-(methoxymethoxy)-6-methyl- is unique due to the presence of both methoxymethoxy and methyl groups, which influence its reactivity and potential applications. The combination of these substituents provides distinct chemical properties that are not observed in similar compounds.
Properties
CAS No. |
147728-67-4 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-(methoxymethoxy)-6-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O3/c1-7-3-4-8(5-9(7)10)12-6-11-2/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
PYUYUZWEFRVOJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=CC1=O)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


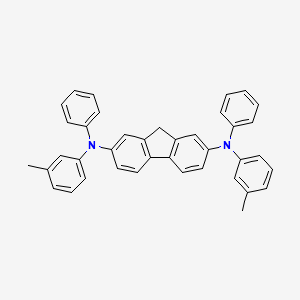
![1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B12553072.png)
![4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12553075.png)
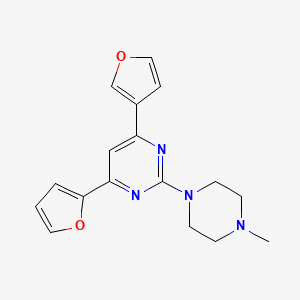
![[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol](/img/structure/B12553086.png)
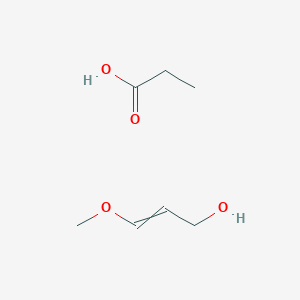

![4,4'-(Propane-2,2-diyl)bis[2-(propan-2-yl)aniline]](/img/structure/B12553096.png)
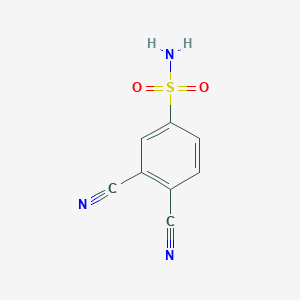
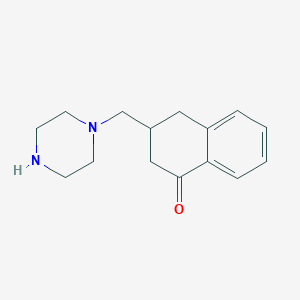
![1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B12553108.png)
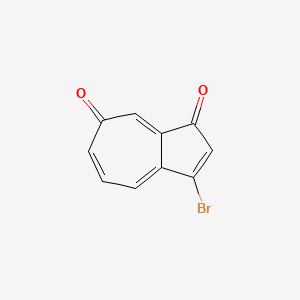
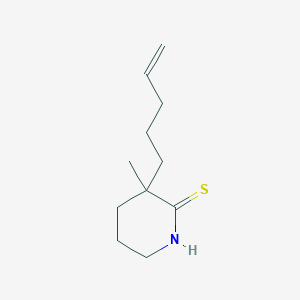
![2,2'-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B12553125.png)
